20-Deoxyingenol 3-angelate

Descripción general

Descripción

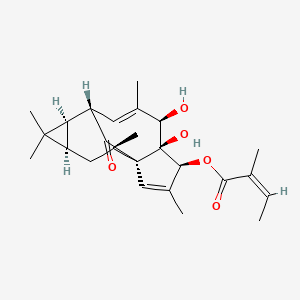

20-Deoxyingenol 3-angelate is a diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C25H34O5 . It is known to induce significant platelet aggregation accompanied by the induction of phosphorylation of PKC substrates in platelets, acting as a protein kinase C (PKC) activator .

Synthesis Analysis

The synthesis of 20-Deoxyingenol 3-angelate involves the oxidation of 20-deoxy-ingenol-3-angelate. The oxidation is performed using SeO2, bis-(4-methoxyphenyl) selenoxide, SiO2, or tert-butyl peroxide, or mixtures thereof as oxidizing agents .

Molecular Structure Analysis

The molecular weight of 20-Deoxyingenol 3-angelate is 414.53 . The compound has a complex structure with multiple chiral centers . The bond angles of these carbons are significantly larger than the tetrahedral value .

Physical And Chemical Properties Analysis

20-Deoxyingenol 3-angelate is a powder with the chemical formula C25H34O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Aplicaciones Científicas De Investigación

Nematicidal Activity

- Scientific Field: Agricultural and Food Chemistry

- Summary of the Application: The latex of Euphorbia peplus and its major component, 20-deoxyingenol-3-angelate (DI3A), displayed significant nematicidal activity against Caenorhabditis elegans and Panagrellus redivivus .

- Methods of Application or Experimental Procedures: DI3A treatment inhibited the growth and development of nematodes and caused significantly negative effects on locomotion behavior, reproduction, and accumulation of reactive oxygen species . The expression level of TPA-1 gene encoding a protein kinase C isotype was obviously upregulated by DI3A treatment, and knockdown of TPA-1 by RNAi technology in the nematode could relieve the growth-inhibitory effect of DI3A .

- Results or Outcomes: Metabolic analysis indicated that DI3A was hardly metabolized by C. elegans, but a glycosylated indole derivative was specifically accumulated likely due to the activation of detoxification . Overall, the findings suggested that DI3A from E. peplus latex exerted a potent nematicidal effect through the gene TPA-1, which provides a potential target for the control of nematodes and also suggests the potential application value of E. peplus latex and DI3A as botanical nematicides .

Boosting NK Cell-Mediated Killing of Cancer Cells

- Scientific Field: Pharmaceutical Biology

- Summary of the Application: DI3A and its analogue ingenol 3-angelate (I3A) have been identified as immuno enhancers which boost Natural Killer (NK) cell-mediated killing of non-small cell lung cancer cells (NSCLCs) .

- Methods of Application or Experimental Procedures: A high-throughput screening effort was conducted to evaluate the effect of select natural products on NK cell-mediated cytotoxicity . Expanded NK cells were co-cultured with tumor cells and then treated with DI3A . The immuno-enhancing effects of DI3A and I3A were validated using two well-established NK cell cytotoxicity detection assays: biophotonic cytotoxicity assay and calcein release assay . These effects were achieved by increasing degranulation and interferon-gamma secretion of NK cells .

- Results or Outcomes: The results of the study showed that DI3A and I3A boost NK cell-mediated killing of NSCLCs . This suggests that DI3A could be a promising approach for antitumor immunotherapy .

Propiedades

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOWJJGOQJONCI-MZRDIQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Deoxyingenol 3-angelate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

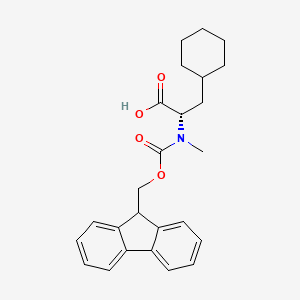

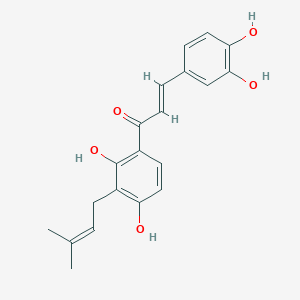

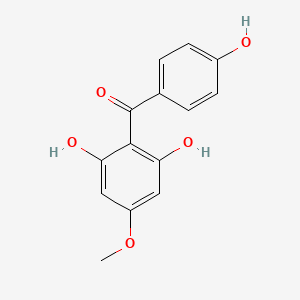

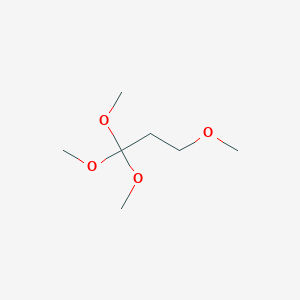

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.